molecular formula C8H7F2NO3 B1488294 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid CAS No. 1256837-04-3

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Cat. No. B1488294
CAS RN: 1256837-04-3
M. Wt: 203.14 g/mol
InChI Key: GCVBVQPGNSOHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid” is a pyridine derivative with difluoromethyl and methoxy groups. Pyridine derivatives are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylated pyridines can be synthesized using readily available ethyl bromodifluoroacetate as a fluorine source .


Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .

Scientific Research Applications

Pharmaceutical Applications

The difluoromethyl group in 2-(Difluoromethyl)-5-methoxynicotinic acid has been shown to enhance the metabolic stability and lipophilicity of pharmaceutical compounds . This modification can lead to improved drug efficacy and bioavailability. For instance, the introduction of difluoromethyl groups into organic compounds has been a focus in medicinal chemistry due to its isosteric and isopolar properties to –OH and –SH groups, acting as a lipophilic hydrogen bond donor .

Agrochemicals

In the realm of agrochemicals, the difluoromethyl group contributes to the enhanced potency, metabolic stability, and environmental degradability of active ingredients . The acidic yet hydrophobic C–H bond of the difluoromethyl group allows for unique C–H hydrogen-bonding interactions, which can be exploited in the design of novel agrochemicals.

Materials Science

The incorporation of difluoromethyl groups into materials can significantly influence their physical properties. In materials science, these groups are valued for their ability to improve the reactivity and lipophilicity of compounds, which is crucial for the development of advanced materials with specific characteristics .

Late-stage Functionalization

Late-stage functionalization using difluoromethylation is a key strategy in synthetic chemistry. It allows for the precise and selective introduction of difluoromethyl groups into complex molecules, which can be particularly useful for modifying the properties of biologically active compounds .

Photocatalytic Reactions

The difluoromethyl group plays a significant role in photocatalytic reactions, especially in the late-stage functionalization of aromatic compounds. These reactions are important for creating compounds with desired physical properties that are relevant in pharmaceuticals and agrochemicals .

Enzyme Inhibitors

Compounds containing the difluoromethyl group have been explored as potential enzyme inhibitors. The unique electronic properties of the difluoromethyl group can lead to the development of inhibitors with high specificity and potency .

Protein Stability

The introduction of difluoromethyl groups into proteins can increase their catabolic stability, which is particularly beneficial for therapeutic proteins and peptide-based vaccines. This modification can enhance the therapeutic properties and shelf-life of protein-based drugs .

Drug Design and Bioisosteres

In drug design, the difluoromethyl group is used as a bioisostere to solve problems associated with drug developability, such as modulating basicity, solubility, and lipophilicity. It also helps address issues related to metabolism and toxicity .

Safety and Hazards

The safety and hazards of this specific compound are not known. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The use of difluoromethyl groups in organic compounds is a growing field of research, particularly in the development of pharmaceuticals . Future research may explore the potential uses of this compound in various applications.

properties

IUPAC Name

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVBVQPGNSOHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Reactant of Route 2
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Reactant of Route 5
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.